Fmoc-thr(galnac(AC)3-alpha-D)-OH
Description
Mucin-Type O-Glycosylation and the Tn Antigen
The most common type of O-glycosylation is mucin-type, which begins with the attachment of an N-acetylgalactosamine (GalNAc) molecule to a serine or threonine residue on a protein. researchgate.netbioone.org This initial structure is known as the Tn antigen (GalNAcα1-O-Ser/Thr). nih.govnih.gov In healthy cells, the Tn antigen is typically elongated by the addition of other sugars to form more complex O-glycans. nih.govmedchemexpress.com However, in many cancers, this elongation process is blocked, leading to the accumulation and aberrant expression of the truncated Tn antigen. nih.govembopress.org This makes the Tn antigen a significant tumor-associated carbohydrate antigen (TACA). nih.govsussex-research.com Its expression is found in a majority of human carcinomas and is often correlated with poor prognosis and metastatic potential. nih.govoup.com The Tn antigen is involved in oncogenic processes such as enhanced cell proliferation and decreased apoptosis. frontiersin.org It also plays a role in immune suppression within the tumor microenvironment by interacting with immune cells like macrophages and T cells. oup.comnih.gov
Role of Glycosylated Amino Acid Building Blocks in Glycopeptide Research
The study of glycopeptides, which are peptides containing covalently linked glycans, is essential for understanding the biological roles of protein glycosylation. nih.gov Access to structurally well-defined glycopeptides is crucial for this research. nih.govacs.org Since isolating homogeneous glycopeptides from natural sources is often difficult, chemical synthesis has become an indispensable tool. nih.gov The most common strategy for synthesizing glycopeptides is solid-phase peptide synthesis (SPPS), which utilizes glycosylated amino acids as building blocks. rsc.orgcreative-biolabs.com This "building block approach" allows for precise control over the structure of the resulting glycopeptide, including the specific site of glycosylation and the nature of the glycan. nih.govrsc.org These synthetic glycopeptides are invaluable for investigating the effects of glycosylation on protein function, developing new diagnostic tools, and creating novel therapeutic agents, such as cancer vaccines. sussex-research.comnih.gov
The Compound Fmoc-Thr(GalNAc(Ac)3-alpha-D)-OH as a Key Building Block for O-Glycopeptide Synthesis
This compound is a crucial glycosylated amino acid building block used in the synthesis of O-glycopeptides, particularly those containing the Tn antigen. sussex-research.com The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group of the threonine, while the acetyl (Ac) groups protect the hydroxyl groups of the GalNAc sugar. medchemexpress.com This protection scheme is compatible with the standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. medchemexpress.comnih.gov The stability of the O-glycosidic linkage and the protecting groups to the reagents used in SPPS makes this compound an ideal building block for the controlled, stepwise synthesis of glycopeptides. medchemexpress.com By incorporating this compound into a peptide sequence, researchers can create synthetic glycopeptides that mimic the structure of the Tn antigen. sussex-research.com These synthetic molecules are essential for studying the role of the Tn antigen in cancer and for the development of cancer immunotherapies and diagnostic markers. sussex-research.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 116783-35-8 sussex-research.comsigmaaldrich.com |
| Molecular Formula | C₃₃H₃₈N₂O₁₃ sussex-research.comsigmaaldrich.com |
| Molecular Weight | 670.66 g/mol sussex-research.comsigmaaldrich.com |
| Appearance | White to off-white solid |
| Melting Point | 178-183 °C sigmaaldrich.comichemical.com |
| Optical Rotation | [α]22/D +55.0°, c = 1% in chloroform (B151607) sigmaaldrich.comichemical.com |
| Storage Temperature | -20°C sigmaaldrich.comichemical.com |
| Solubility | Soluble in Chloroform |
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLCJWGAUPPZQJ-ZNHCDWFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application in Glycopeptide and Glycoprotein Construction Via Solid Phase Peptide Synthesis Spps
Integration of Fmoc-Thr(GalNAc(Ac)3-alpha-D)-OH into Fmoc-SPPS Protocols
The building block-based approach involves the stepwise addition of amino acids, including the pre-glycosylated this compound, to a growing peptide chain anchored to a solid support. rsc.orgnih.gov This method allows for precise control over the location of the glycosylation. The integration of this glycosylated threonine derivative generally follows standard Fmoc-SPPS protocols, but with important considerations. nih.govyoungin.com
Coupling of the sterically hindered glycosylated amino acid can be less efficient than with its non-glycosylated counterparts. nih.govresearchgate.net To overcome this, researchers often employ strategies such as using an excess of the building block and coupling reagents, or performing double coupling steps to ensure the reaction goes to completion. youngin.comnih.gov Microwave-assisted SPPS has also been explored to improve coupling efficiency and reduce reaction times. nih.govrsc.org However, microwave heating can sometimes lead to unwanted side reactions, such as the transfer of acetyl groups from the sugar to the N-terminal amino group of the peptide. rsc.org
Recent research has focused on optimizing coupling conditions to make the synthesis more efficient and economical, a critical factor given the high cost of glycosylated amino acid building blocks. nih.govnih.gov One study found that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as the solvent with diisopropylcarbodiimide (DIC) and Oxyma as activating agents achieved quantitative coupling in just 10 minutes with only 1.5 equivalents of the glycoamino acid, avoiding the need for microwave heating. nih.govrsc.org
Table 1: Comparison of Coupling Conditions for this compound
| Parameter | Standard Protocol | Optimized Protocol |
|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Activation | HCTU/DIPEA or TBTU/HOBt/DIPEA | DIC/Oxyma |
| Equivalents of Building Block | 4-5 equivalents | 1.5 equivalents |
| Coupling Time | 4 hours to overnight; often requires double coupling | 10 minutes; single coupling |
| Heating | Optional (Microwave) | Not required |
This table summarizes common conditions used in Fmoc-SPPS for the incorporation of the glycosylated threonine building block, highlighting an optimized, more economical method. youngin.comnih.govrsc.org
Compatibility of the Building Block with Standard Fmoc-SPPS Deprotection Conditions
A key advantage of the Fmoc/tBu (tert-butyl) strategy for glycopeptide synthesis is its mild reaction conditions. altabioscience.com The Fmoc protecting group on the α-amino group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in DMF. altabioscience.comuci.edu The O-glycosidic linkage and the O-acetyl protecting groups on the GalNAc moiety of this compound are stable under these conditions. medchemexpress.comglpbio.com
Final cleavage of the completed glycopeptide from the solid support and removal of acid-labile side-chain protecting groups (like tBu) is accomplished with strong acids, most commonly trifluoroacetic acid (TFA). altabioscience.com The acetyl groups on the sugar are also stable to standard TFA cleavage cocktails, which is crucial for maintaining the integrity of the glycan portion of the molecule. medchemexpress.comglpbio.com The removal of these acetyl groups is a separate, subsequent step. Effective O-deacetylation is typically achieved post-cleavage by treating the glycopeptide with a dilute solution of sodium methoxide (B1231860) in methanol (B129727). rsc.orgresearchgate.net
Strategies for Complex O-Glycopeptide Assembly
The building block-based approach is the most direct and widely used strategy for synthesizing O-glycopeptides. rsc.orgnih.gov It involves the synthesis of the glycosylated amino acid, this compound, in a separate multi-step process. nih.govresearchgate.net This building block is then incorporated into the desired peptide sequence using the SPPS methods described above. nih.gov This strategy has been successfully used to synthesize a variety of glycopeptides, including fragments of mucins, which are proteins characterized by dense O-glycosylation. nih.gov The primary challenge of this method is the often-laborious synthesis of the building block itself and the potential for reduced coupling efficiency during SPPS, especially for long or complex sequences. nih.govresearchgate.net
Convergent synthesis offers an alternative to the stepwise building block approach. dtic.mil In a convergent strategy, the peptide and carbohydrate components are synthesized separately and then joined together in a later step. dtic.mil This can be advantageous as it avoids exposing the potentially sensitive oligosaccharide to the numerous chemical steps of peptide synthesis. dtic.mil For N-linked glycopeptides, this often involves coupling a glycosyl amine to an aspartic acid residue in the peptide. dtic.milproquest.com While less common for O-linked structures originating from a single glycosylated amino acid, convergent principles can be applied by synthesizing a smaller glycopeptide fragment using the building block approach and then ligating it to other peptide fragments to assemble a larger glycoprotein (B1211001). This method, known as native chemical ligation, allows for the construction of very large and complex molecules. nih.gov
Chemoenzymatic synthesis combines the power of chemical synthesis with the high specificity of enzymatic reactions. rsc.orgnih.gov A common chemoenzymatic route begins with the chemical synthesis of a glycopeptide containing a simple, core glycan, such as the GalNAc on threonine, using the this compound building block via SPPS. researchgate.net After deprotection of the sugar hydroxyls, this initial glycopeptide serves as a substrate for enzymes called glycosyltransferases. nih.gov These enzymes can then selectively add further sugar units one by one to elongate and elaborate the glycan chain in a way that precisely mimics biological pathways. researchgate.netnih.gov This approach avoids complex carbohydrate chemistry for building larger glycans and has been used to generate glycopeptides with more complex structures, such as the T-antigen. glpbio.comnih.gov
Challenges and Side Reactions in Glycopeptide SPPS
The synthesis of glycopeptides is prone to several challenges and side reactions that can lower yield and purity. creative-peptides.comnih.gov
Steric Hindrance : The bulky nature of the glycosylated amino acid building block can impede coupling reactions, leading to incomplete sequences. nih.govresearchgate.net This is often addressed by using extended coupling times, higher temperatures (e.g., microwave heating), or more efficient coupling reagents, though these conditions can promote other side reactions. nih.govrsc.org
Aggregation : Peptides, particularly hydrophobic or long sequences, can aggregate on the solid support, making reactive sites inaccessible and hindering further chain elongation. creative-peptides.commblintl.com The presence of hydrophilic sugar moieties can sometimes mitigate this, but it remains a significant challenge.
β-Elimination : Under the basic conditions of Fmoc deprotection (piperidine), O-glycosylated serine and threonine residues can undergo β-elimination, where the glycan is cleaved from the peptide backbone. rsc.org While the acetyl protecting groups on the GalNAc moiety in this compound generally increase the stability of the glycosidic bond and reduce the risk of this side reaction, it can still occur, particularly with prolonged exposure to base. rsc.org
Racemization : The activation of the carboxylic acid of the incoming amino acid for coupling can lead to racemization, especially for sterically hindered residues like glycosylated threonine. Careful selection of coupling reagents and conditions is necessary to minimize this side reaction. nih.gov
Protecting Group Migration : As mentioned, side reactions such as the migration of acetyl protecting groups from the sugar to the N-terminus of the peptide can occur, especially under heating, leading to undesired capped byproducts. rsc.org
Table 2: Common Side Reactions in Glycopeptide SPPS
| Side Reaction | Description | Common Cause | Mitigation Strategy |
|---|---|---|---|
| Incomplete Coupling | Failure to form a peptide bond, resulting in a truncated sequence. | Steric hindrance from the glycan moiety. researchgate.net | Double coupling, use of excess reagents, optimized solvent/reagent combinations. youngin.comnih.gov |
| β-Elimination | Cleavage of the O-glycosidic bond. | Basic conditions of Fmoc deprotection (piperidine). rsc.org | Minimizing piperidine exposure time; use of protecting groups on the sugar. |
| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid. | Activation step during coupling. nih.gov | Use of racemization-suppressing additives (e.g., Oxyma, HOBt). |
| Acetyl Migration | Transfer of an acetyl group from the sugar to the peptide's N-terminus. | Elevated temperatures (e.g., microwave synthesis). rsc.org | Avoiding excessive heat; performing coupling at room temperature. |
This table outlines significant challenges encountered during the solid-phase synthesis of glycopeptides using glycosylated amino acid building blocks.
Acyl Migration during Coupling
A potential side reaction in peptides containing serine or threonine residues is N→O acyl migration, where the peptide bond migrates from the alpha-amino group to the side-chain hydroxyl group, forming an ester linkage (depsipeptide). nih.govresearchgate.net This intramolecular rearrangement is known to be catalyzed by strong acids, such as hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA), and is therefore a recognized risk during the final cleavage and deprotection step of peptide synthesis. researchgate.net The extent of this N→O shift is highly dependent on the peptide sequence and the specific acid conditions used. While this side reaction is most prominently associated with acidic conditions, the reverse O→N acyl migration is favored under neutral or basic conditions (pH ~7.4) and has been utilized as a strategy for the purification of aggregation-prone peptides. nih.gov Although less common, the potential for rearrangements under the various conditions of SPPS necessitates careful monitoring and optimization of both coupling and deprotection steps to ensure the integrity of the desired glycopeptide.
Instability of Glycosidic Linkages during Synthesis
The stability of the O-glycosidic bond linking the GalNAc moiety to the threonine side chain is a paramount concern throughout the SPPS process. While this linkage is generally stable to the TFA treatment used for final cleavage, it can be susceptible to degradation under certain conditions. medchemexpress.com The primary threat during the iterative cycles of Fmoc-SPPS is the basic condition required for the removal of the Fmoc protecting group. researchgate.net
Glycosylated serine and threonine residues are known to be susceptible to β-elimination when exposed to bases like piperidine, which is commonly used in a 20% solution in DMF for Fmoc deprotection. peptide.comoup.com This reaction results in the formation of dehydroalanine (B155165) or dehydrobutyrine and the complete loss of the glycan chain. To mitigate this risk, milder basic conditions are often employed.
Table 1: Reagents for Fmoc Deprotection in Glycopeptide Synthesis
| Reagent | Concentration | Conditions | Notes |
|---|---|---|---|
| Piperidine | 20% in DMF | Standard conditions, but can promote β-elimination. peptide.comuci.edu | Careful monitoring is required; reaction times may be shortened. |
| Morpholine | 50% in DMF | A milder base used to reduce the risk of β-elimination. oup.com | Deprotection may be slower than with piperidine. |
The choice of base and the duration of the deprotection step are critical variables that must be optimized to ensure complete Fmoc removal without compromising the integrity of the glycosidic linkage. chempep.com
Side Reactions within Glycosylated Peptide Sequences
Key side reactions include:
β-Elimination: As discussed previously, this is a major concern under the basic conditions of Fmoc removal, leading to the loss of the glycan. peptide.comresearchgate.net
Aspartimide Formation: In sequences containing an aspartic acid residue, particularly Asp-Gly or Asp-Asn sequences, intramolecular cyclization can occur under both basic (Fmoc deprotection) and acidic (cleavage) conditions. nih.goviris-biotech.desigmaaldrich.com This forms a five-membered succinimide (B58015) ring, which can subsequently open to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate. nih.govsigmaaldrich.com
Diketopiperazine Formation: When synthesizing a dipeptide on the resin, the deprotected N-terminal amino group can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially prevalent when proline is the second residue. iris-biotech.de
Careful selection of coupling reagents, reaction times, and protecting group strategies for other amino acids in the sequence is essential to minimize these unwanted side products. iris-biotech.de
Protecting Group Removal Issues Post-Synthesis
After the successful assembly of the glycopeptide chain, the final step involves cleavage from the solid support and removal of all protecting groups. For Fmoc-Thr(GalNAc(Ac)3-α-D)-OH, this includes the acid-labile side-chain protecting groups on other amino acids and, crucially, the three acetyl (Ac) groups on the GalNAc moiety. The acetyl groups are employed to enhance solubility and reduce steric hindrance during synthesis but must be removed to yield the native glycan structure. peptide.com
Standard TFA cleavage cocktails are effective for removing most peptide protecting groups and cleaving the peptide from the resin, but they are not sufficient to remove the O-acetyl groups from the carbohydrate. peptide.com Therefore, a separate deacetylation step is required, which can be performed either while the glycopeptide is still attached to the resin or after cleavage.
Table 2: Comparison of Deacetylation Methods for Glycopeptides
| Method | Reagents | Procedure | Advantages | Disadvantages |
|---|---|---|---|---|
| Two-Step (Post-Cleavage) | 1. TFA cocktail for cleavage. 2. Sodium methoxide (NaOMe) in Methanol (MeOH). peptide.com | The crude, acetylated glycopeptide is cleaved and precipitated. It is then dissolved in MeOH and treated with NaOMe solution until pH 9.5, followed by neutralization. peptide.com | Allows for purification of the acetylated glycopeptide by HPLC before the final deacetylation step. peptide.com | Requires an additional step after cleavage and purification. |
| On-Resin | Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in MeOH. peptide.com | The resin-bound glycopeptide is treated with a solution of hydrazine hydrate in methanol before the final TFA cleavage. peptide.comlookchem.com | Simplifies the workup process as deacetylation and cleavage are separate, defined steps. | Requires thorough washing to remove hydrazine; may not be compatible with all peptide sequences or linkers. |
| Biocatalytic (Enzymatic) | Lipases | The acetylated substrate is treated with an enzyme under mild, aqueous conditions. researchgate.net | Highly selective and occurs under very mild conditions (e.g., pH 7, 25°C). researchgate.net | May require screening for a suitable enzyme; can be more costly for large-scale synthesis. |
The most common chemical method involves treatment with a catalytic amount of sodium methoxide in methanol. peptide.com This basic treatment effectively removes the acetyl groups but must be carefully controlled to prevent potential side reactions like β-elimination, especially if performed for extended periods.
Synthesis of Extended Mucin-Type O-Glycan Core Structures
Fmoc-Thr(GalNAc(Ac)3-α-D)-OH provides the initial α-O-linked N-acetylgalactosamine, a structure known as the Tn antigen. nih.gov This simple monosaccharide serves as the precursor for the biosynthesis of a wide variety of more complex mucin-type O-glycan core structures. nih.gov Both chemical and chemoenzymatic strategies leverage glycopeptides synthesized with the Tn antigen to build these larger structures.
Core 1 (T Antigen)
The Core 1 structure, also known as the Thomsen-Friedenreich (T) antigen, is formed by the addition of a galactose (Gal) residue to the C3 hydroxyl of the GalNAc on the Tn antigen, resulting in the disaccharide Galβ1-3GalNAc. nih.gov
Biosynthetic Pathway: In vivo, this conversion is catalyzed by a single enzyme, Core 1 β1,3-galactosyltransferase, commonly referred to as T-synthase. medchemexpress.comnih.gov This enzyme transfers a galactose unit from a UDP-Galactose donor to the Tn antigen acceptor on a glycoprotein. nih.gov
Chemoenzymatic Synthesis: This biological process is mimicked in the laboratory to produce homogeneous glycopeptides with the Core 1 structure. The strategy involves:
SPPS: A glycopeptide containing the Tn antigen is synthesized using Fmoc-Thr(GalNAc(Ac)3-α-D)-OH.
Deprotection: The glycopeptide is cleaved from the resin and all protecting groups, including the acetyl groups on the sugar, are removed.
Enzymatic Galactosylation: The purified Tn-containing glycopeptide is then treated with a recombinant T-synthase and a UDP-Gal donor, which enzymatically attaches the galactose to form the Core 1 structure. acs.orgnih.gov
This chemoenzymatic approach is highly efficient and specific, avoiding the complex protecting group chemistry that would be required for a purely chemical synthesis of the Core 1 building block. nih.gov
Core 2
The Core 2 structure is a branched glycan formed by adding an N-acetylglucosamine (GlcNAc) residue to the C6 hydroxyl of the GalNAc in the Core 1 structure, yielding GlcNAcβ1-6(Galβ1-3)GalNAc. researchgate.net
Biosynthetic Pathway: The formation of the Core 2 branch is governed by Core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs). researchgate.netnih.gov These enzymes use the Core 1 structure as a substrate, transferring GlcNAc from a UDP-GlcNAc donor to create the characteristic branch. researchgate.net
Synthetic Strategies: Two primary strategies are employed to synthesize Core 2-containing glycopeptides:
Chemoenzymatic Elongation: Similar to the Core 1 synthesis, a glycopeptide containing the Core 1 T antigen is first prepared and deprotected. This glycopeptide is then used as a substrate for a recombinant C2GnT enzyme, which adds the GlcNAc branch to yield the Core 2 structure. acs.orgnih.gov
Complex Building Block Approach: Alternatively, chemists can synthesize a more complex building block where the entire Core 2 trisaccharide is pre-assembled and attached to an Fmoc-threonine derivative. nih.gov This complex building block is then incorporated directly into the peptide sequence during SPPS. While the synthesis of the building block itself is a significant challenge, this method allows for the direct construction of Core 2 glycopeptides without the need for post-synthesis enzymatic steps. nih.govbohrium.com
The availability of Fmoc-Thr(GalNAc(Ac)3-α-D)-OH as a starting material is fundamental to all of these advanced strategies, providing the crucial, correctly configured anchor point upon which these biologically significant glycan structures are built.
Core 3
The Core 3 structure, defined by the sequence GlcNAcβ1-3GalNAcα1-O-Thr, is a key mucin-type O-glycan found in specialized tissues, such as the gastrointestinal tract. nih.gov Its synthesis for SPPS applications is efficiently achieved through the building block strategy.
Detailed research has led to the development of a protected Fmoc-threonine building block that already carries the complete Core 3 disaccharide. This approach circumvents the challenges of performing selective glycosylation on the solid phase. The synthesis of this building block is a sophisticated process involving several key steps. A pivotal method involves the stereoselective glycosylation of an Nα-Fmoc-threonine derivative, which has been previously linked to an azido-galactose moiety (Nα-Fmoc-Thr(α-D-GalN3)-OPfp). This intermediate is then glycosylated with a specialized N-dithiasuccinimido (N-Dts) glycosyl donor. In a subsequent one-pot reaction, both the N-Dts group and the azido (B1232118) group are reduced and acetylated. This yields the final, fully protected Fmoc-Thr building block bearing the Core 3 structure, ready for direct use in SPPS. rsc.org
This pre-formed building block can then be incorporated into a peptide sequence using standard Fmoc-SPPS protocols, allowing for the creation of well-defined glycopeptides containing the Core 3 structure for various biological and immunological studies. nih.govrsc.org
Table 1: Key Moieties in the Synthesis of Core 3 Building Block
| Compound/Moiety | Role in Synthesis |
| Nα-Fmoc-Thr(α-D-GalN3)-OPfp | Glycosyl acceptor; threonine backbone with a protected GalNAc precursor. |
| N-dithiasuccinimido (N-Dts) glycosyl donor | Provides the GlcNAc unit for creating the Core 3 structure. |
| Zinc dust / Acetic Anhydride | Reagents for the simultaneous reduction and acetylation of precursor groups. |
| Final Protected Building Block | Ready for direct incorporation into the peptide chain during SPPS. rsc.org |
Core 4
The Core 4 structure, β-D-GlcNAc-(1→6)-[β-D-GlcNAc-(1→3)-]α-d-GalNAc-Ser/Thr, is a branched O-glycan that plays a role in various biological recognition processes. rsc.org Similar to Core 3, the most efficient method for its inclusion in synthetic glycopeptides is through the use of a pre-assembled building block.
The synthesis of the Core 4 building block follows a similar strategic pathway to that of Core 3, utilizing advanced carbohydrate chemistry to construct the entire branched trisaccharide before its attachment to the Fmoc-threonine. The process starts with a suitably protected Nα-Fmoc-Thr(α-D-GalN3) derivative. Through a series of stereoselective glycosylation reactions, the two GlcNAc residues are added to the GalNAc precursor. The use of the N-Dts methodology is also applicable here, facilitating the formation of the complex glycan structure. A final reduction and acetylation step converts the precursor groups into the required N-acetyl functionalities, yielding the complete, protected Core 4-threonine building block. rsc.org
This building block is specifically designed for compatibility with standard Fmoc-SPPS protocols, ensuring that glycopeptides containing the complex, branched Core 4 structure can be synthesized with high fidelity and purity. rsc.org
Table 2: Comparison of Mucin Core Structures
| Core | Structure | Type |
| Core 3 | GlcNAcβ1-3GalNAcα-O-Thr/Ser | Linear |
| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα-O-Thr/Ser | Branched |
Core 5
Core 5, with the structure GalNAcα1-3GalNAcα-O-Ser/Thr, is one of the rarer mucin core structures. Its synthesis is considered challenging due to the presence of two consecutive α-linkages (a 1,2-cis glycosidic bond), which are stereochemically difficult to control.
The synthesis of glycopeptides containing Core 5 typically relies on a building block approach where the disaccharide is first synthesized and then coupled to the threonine amino acid. Research into the synthesis of these rare cores has focused on chemoenzymatic methods. In a common chemical synthesis route, a versatile, orthogonally protected GalNAc-Serine precursor is created. This precursor can then be selectively deprotected at the C3-hydroxyl position to act as an acceptor. Glycosylation with a suitable GalNAc donor is then performed to create the α1-3 linkage, forming the Core 5 structure. This disaccharide-amino acid conjugate is then prepared as an Fmoc-protected building block suitable for SPPS.
While direct elongation from Fmoc-Thr(GalNAc(Ac)3-α-D)-OH on the solid phase is theoretically possible, it is not the preferred route due to the difficulty in achieving high stereoselectivity for the second α-linkage under SPPS conditions. Therefore, the preparation of the complete Core 5-Thr building block prior to peptide synthesis is the more established and reliable method.
Core 7
The Core 7 structure, GalNAcα1-6GalNAcα-O-Ser/Thr, is another of the rare mucin cores, also characterized by a challenging α-glycosidic linkage. Its incorporation into synthetic glycopeptides follows a strategy analogous to that of Core 5.
The synthesis of a Core 7 building block involves the initial preparation of a protected GalNAc-amino acid derivative. Through careful manipulation of protecting groups, the C6-hydroxyl group of the GalNAc is selectively exposed. This acceptor is then glycosylated with a GalNAc donor to form the α1-6 bond. The resulting disaccharide-amino acid is then converted into its final Fmoc-protected form for use in SPPS.
As with Core 5, the synthesis of the complete glycoamino acid building block offline is the favored strategy. This ensures that the difficult α-glycosylation step is performed under optimized solution-phase conditions, maximizing yield and stereochemical purity before the building block is introduced into the automated, stepwise process of solid-phase peptide synthesis.
Challenges and Future Perspectives in Research with Fmoc Thr Galnac Ac 3 Alpha D Oh
Improving Synthetic Efficiency and Cost-Effectiveness of Building Block Production
The accessibility of Fmoc-Thr(GalNAc(Ac)3-alpha-D)-OH is a critical bottleneck for many research endeavors. While numerous synthetic routes exist, they often involve multiple steps, variable yields, and challenges in achieving the desired α-anomeric stereoselectivity tandfonline.comnih.gov. A significant future direction is the development of more streamlined and economical syntheses.
| Aspect | Traditional Methods | Recent Efficient Methods | Future Goal |
|---|---|---|---|
| Number of Steps | Often >7 steps from commercial reagents nih.gov | Fewer steps, requiring only one chromatographic purification nih.gov | One-pot or highly convergent synthesis |
| Cost | High commercial cost | 25-60 times less than commercial alternatives rsc.org | Dramatically reduced cost to facilitate large-scale use |
| Stereocontrol | Varying degrees of control over the α-anomer nih.gov | Improved separation of anomers nih.gov | Highly stereoselective reactions to yield pure α-anomer |
Addressing Persistent Synthetic Difficulties in Complex Glycopeptide Assembly
The incorporation of this compound into a peptide chain is only the first step. The assembly of complex glycopeptides presents its own set of persistent challenges that researchers continue to address nih.gov. These difficulties include low yields during solid-phase peptide synthesis (SPPS), potential side reactions, and instability of the glycosidic bond under certain chemical conditions nih.govcreative-peptides.com.
One common issue is the steric hindrance caused by the bulky, protected glycan, which can impede coupling efficiency during SPPS. Another significant hurdle is the removal of the acetyl (Ac) protecting groups from the sugar moiety post-synthesis. Standard trifluoroacetic acid (TFA) cleavage cocktails used to release the peptide from the resin are often insufficient to remove these groups, necessitating a separate deacetylation step. This step must be performed under mild conditions, such as using sodium methoxide (B1231860) in methanol (B129727), to avoid side reactions like β-elimination or epimerization of the peptide backbone creative-peptides.com. Furthermore, certain peptide sequences are inherently prone to side reactions, which can be exacerbated by the presence of the glycan nih.gov. For instance, initial attempts to directly glycosylate a preformed β-homo-threonine conjugate were unsuccessful due to rapid lactonization nih.gov. Overcoming these challenges requires careful optimization of protecting group strategies, coupling reagents, and cleavage/deprotection protocols creative-peptides.com.
Advancements in High-Resolution, Site-Specific Glycosylation Analysis
Once a glycopeptide is synthesized, verifying its structure and analyzing its biological counterparts requires powerful analytical techniques. A major challenge in glycoproteomics is the comprehensive characterization of site-specific glycosylation and the inherent heterogeneity of glycans at any given site nih.govnih.gov. The future of the field lies in developing high-resolution, high-throughput methods that can provide detailed information on both the glycan structure and its precise location on the protein researchgate.net.
Mass spectrometry (MS) has become the premier tool for this purpose nih.govnih.gov. Advances in MS technology are moving the field from analyzing glycans cleaved from proteins to analyzing intact glycopeptides, which preserves the crucial site-specific information aspariaglycomics.comfrontiersin.org. Modern techniques include:
Advanced Fragmentation Methods: Electron Transfer Dissociation (ETD) and related techniques provide fragmentation of the peptide backbone while leaving the labile glycosidic bonds intact, which is crucial for pinpointing the exact site of glycosylation oup.comtandfonline.com.
High-Resolution Analyzers: Instruments like the Orbitrap allow for highly accurate mass measurements, enabling the differentiation of glycopeptides with very similar masses frontiersin.orgtandfonline.com.
Enrichment Strategies: Because glycopeptides often have lower ionization efficiency compared to non-glycosylated peptides, methods to enrich them from complex biological samples are critical. Techniques like hydrophilic interaction liquid chromatography (HILIC) are widely used for this purpose researchgate.netnih.gov.
These advancements are making it possible to obtain detailed maps of glycosylation, revealing the microheterogeneity at each site and enhancing our understanding of glycan function nih.govresearchgate.net.
| Technique | Principle | Advantage for Glycopeptide Analysis | Reference |
|---|---|---|---|
| Intact Glycopeptide Analysis | Analysis of peptides with glycans still attached. | Preserves site-specific glycosylation information. aspariaglycomics.com | aspariaglycomics.com |
| Electron Transfer Dissociation (ETD) | Fragments the peptide backbone via electron transfer, preserving post-translational modifications. | Confidently identifies the amino acid attachment site. oup.com | oup.com |
| High-Resolution MS (e.g., Orbitrap) | Provides very high mass accuracy and resolution. | Allows differentiation of glycoforms with subtle mass differences. tandfonline.com | tandfonline.com |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates molecules based on hydrophilicity. | Effectively enriches hydrophilic glycopeptides from complex mixtures. researchgate.net | researchgate.net |
Expanding the Scope and Diversity of Synthetic Glycopeptide Libraries
To systematically probe the function of glycosylation, researchers need access to not just single glycopeptides, but entire libraries of related structures. Synthetic glycopeptide libraries, where the peptide sequence, glycan structure, or attachment site is varied, are powerful tools for studying glycan-protein interactions, mapping enzyme specificity, and identifying novel therapeutic leads duke.eduresearchgate.net. A key future challenge is to expand the chemical diversity of these libraries and to make their synthesis more efficient nih.gov.
Diversity-oriented synthesis approaches aim to create structurally diverse molecules that can be used to probe biological systems nih.govresearchgate.net. For glycopeptides, this can be achieved by:
Varying the Peptide Backbone: Systematically altering amino acids around the glycosylation site to understand how the local peptide environment influences glycan recognition.
Introducing Different Glycans: Using a range of glycosylated amino acid building blocks to explore the specificity of glycan-binding proteins.
Utilizing Synthetic Biology: Engineering biosynthetic pathways in host organisms to generate novel glycopeptide structures nih.govnih.govresearchgate.net.
New synthesis platforms, such as the Glyco-SPOT method which enables parallel production of diverse glycopeptides on a filter paper support, are making the creation of these libraries more accessible and scalable duke.edubidmc.org. Such libraries are instrumental in determining the specificity of antibodies and enzymes, facilitating the discovery of new biological functions duke.edu.
Integration of Chemical Synthesis with Chemoenzymatic Methods for Generating Complex Glycoforms
While the chemical synthesis of peptides using building blocks like this compound is well-established, the purely chemical construction of large, complex glycan structures is exceptionally difficult and tedious rsc.orgnih.gov. The future of complex glycoprotein (B1211001) synthesis lies in the integration of chemical and enzymatic methods nih.govnih.gov. This chemoenzymatic approach combines the precision of chemical peptide synthesis with the unparalleled regio- and stereoselectivity of enzymes for building oligosaccharides rsc.orgnih.gov.
In a typical chemoenzymatic strategy, a glycopeptide containing the initial sugar residue (e.g., GalNAc-Thr) is first produced via chemical synthesis. This homogeneous glycopeptide then serves as a substrate for a panel of enzymes, such as glycosyltransferases, which sequentially add more sugar units to create a complex, well-defined glycoform nih.govnih.gov. This method avoids the need for extensive protecting group manipulations required in chemical oligosaccharide synthesis and ensures the correct stereochemistry of each linkage rsc.orgnih.gov. This powerful combination allows for the creation of complex glycan structures that would be nearly impossible to access through chemical synthesis alone, providing essential materials for detailed biological studies frontiersin.orguga.edu.
Deciphering the "Glyco-Code" and its Implications for Biological Systems
The ultimate goal of synthesizing and studying glycopeptides is to help decipher the "glyco-code"—the biological information encoded within the vast diversity of glycan structures on cell surfaces nih.govresearchgate.net. This code governs a multitude of cellular processes, including cell-cell recognition, immune responses, and pathogen binding nih.govmdpi.com. Glycan structures can be thought of as letters in a molecular language, and glycan-binding proteins, such as lectins, are the "readers" that translate this code into biological action nih.govnih.gov.
Synthetic glycopeptides are indispensable tools in this endeavor. By creating structurally perfect, homogeneous glycopeptides, researchers can systematically investigate how specific glycan structures are recognized by their binding partners nih.gov. This allows for the precise mapping of binding epitopes and the elucidation of the structural basis for recognition. Altered glycosylation is a hallmark of many diseases, including cancer, where aberrant glycan structures on the tumor cell surface can promote metastasis and immune evasion nih.govmdpi.com. By using synthetic glycopeptides that mimic these tumor-associated antigens, scientists can develop targeted therapies and diagnostics. The ability to synthesize specific glycoforms using building blocks like this compound is therefore fundamental to translating the language of the glyco-code and harnessing that knowledge for biomedical applications.
Q & A
Q. What is the role of Fmoc-Thr(GalNAc(Ac)3-α-D)-OH in glycopeptide synthesis, and how does its structure enable compatibility with solid-phase peptide synthesis (SPPS)?
Fmoc-Thr(GalNAc(Ac)3-α-D)-OH is a glycosylated amino acid building block critical for introducing the Tn antigen (GalNAc-α-O-Thr) into synthetic glycopeptides. Its acetyl-protected glycan and O-glycosidic bond are stable under standard Fmoc-SPPS conditions, including piperidine deprotection and trifluoroacetic acid (TFA) cleavage . The Fmoc group allows iterative coupling via carbodiimide activation (e.g., HATU/DIPEA), while the acetyl groups prevent undesired side reactions during elongation. This compatibility enables automated synthesis of glycopeptides for studying glycosylation-dependent biological interactions .
Q. How is Fmoc-Thr(GalNAc(Ac)3-α-D)-OH synthesized and characterized for purity in academic research?
The compound is synthesized via gold(I)-catalyzed glycosylation of Fmoc-Thr-OH with a peracetylated GalNAc donor, followed by purification using flash chromatography . Characterization involves:
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 260 nm to assess purity (>99%) .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ = 671.23 for C33H38N2O13) .
- NMR : 1H/13C NMR to verify α-anomeric configuration of GalNAc and acetyl protection .
Q. What precautions are necessary to ensure the stability of Fmoc-Thr(GalNAc(Ac)3-α-D)-OH during SPPS?
- Storage : Store at -20°C under inert gas to prevent hydrolysis of acetyl groups.
- Coupling conditions : Use fresh HATU/DIPEA activation and pre-activate the amino acid for ≤3 hours to minimize β-elimination or epimerization .
- Deprotection : Limit piperidine exposure to 20% v/v for ≤20 minutes per cycle to avoid glycan degradation .
Advanced Research Questions
Q. How do epimerization and β-elimination challenges arise during the incorporation of Fmoc-Thr(GalNAc(Ac)3-α-D)-OH, and what strategies mitigate these issues?
Epimerization (D/L isomerization) and β-elimination (glycan loss) occur under basic coupling conditions. Key findings:
- Base sensitivity : Strong bases (e.g., DIPEA) promote β-elimination via deprotonation of the Thr β-OH. Substituting with milder bases (e.g., collidine) reduces this risk .
- Coupling agents : HATU outperforms HBTU in minimizing epimerization, achieving <5% D-isomer formation during manual coupling .
- Pre-activation time : Limiting pre-activation to 1–2 hours reduces oxazolone intermediate formation, a precursor to epimerization .
Q. How can researchers optimize coupling efficiency of Fmoc-Thr(GalNAc(AalNAc(Ac)3-α-D)-OH in automated SPPS for large glycopeptides (e.g., >50 residues)?
- Double coupling : Use 5-fold excess of building block with HATU/oxyma pure activation for sterically hindered sequences .
- Microwave assistance : Apply microwave heating (50°C, 10 min) to improve coupling kinetics without compromising glycan integrity .
- Real-time monitoring : Employ LC-MS after each coupling step to detect incomplete couplings and adjust protocols iteratively .
Q. What contradictory data exist regarding the immunogenicity of glycopeptides containing Fmoc-Thr(GalNAc(Ac)3-α-D)-OH, and how are these resolved experimentally?
Studies report conflicting results on whether α- vs. β-GalNAc configurations enhance antibody recognition. For resolution:
- Comparative immunization : Synthesize glycopeptides with both α- and β-configured Tn antigens and test in murine models. Evidence shows α-GalNAc induces stronger IgG responses against cancer-associated MUC1 .
- Structural analysis : Use X-ray crystallography or NMR to correlate glycan orientation with lectin binding (e.g., Vicia villosa lectin specificity for α-GalNAc) .
Q. How is Fmoc-Thr(GalNAc(Ac)3-α-D)-OH applied in synthesizing antifreeze glycoprotein (AFGP) mimics, and what analytical methods validate their function?
AFGP mimics require repetitive [Thr(GalNAc)-Ala-Ala] motifs. Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
